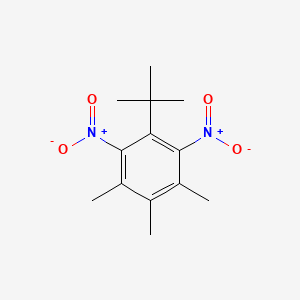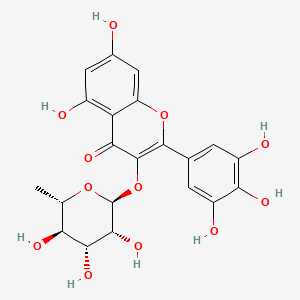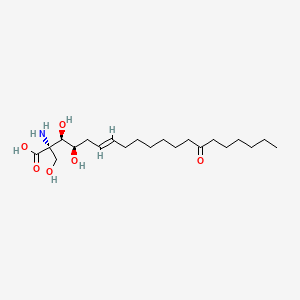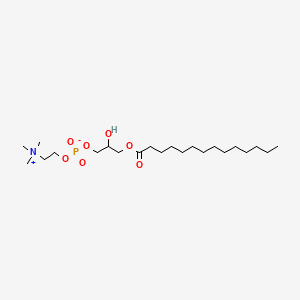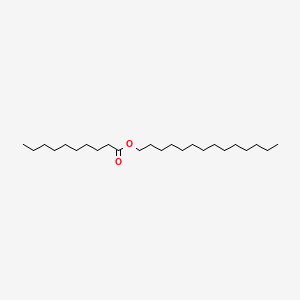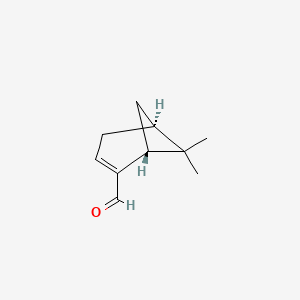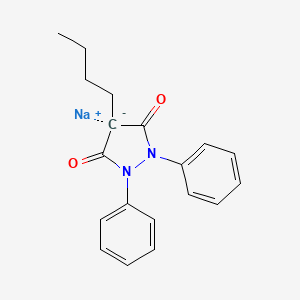
Phenylbutazone sodium
Overview
Description
Phenylbutazone sodium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and antipyretic properties. It was initially introduced in the early 1950s for the treatment of rheumatoid arthritis and other inflammatory musculoskeletal disorders . Although it is no longer approved for human use in many countries due to severe adverse effects, it remains widely used in veterinary medicine, particularly for horses .
Mechanism of Action
Target of Action
Phenylbutazone sodium primarily targets prostaglandin H synthase and prostacyclin synthase . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .
Mode of Action
This compound interacts with its targets by binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation . This interaction results in a reduced production of prost
Biochemical Analysis
Biochemical Properties
Phenylbutazone Sodium is known for its anti-inflammatory, antipyretic, and analgesic activities . It interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase . Through peroxide (H2O2) mediated deactivation, this compound binds to and inactivates these enzymes, leading to reduced production of prostaglandin and prostacyclin . This reduction in prostaglandin and prostacyclin production results in decreased inflammation of the surrounding tissues .
Cellular Effects
This compound influences cell function by reducing the production of prostaglandin H and prostacyclin . Prostaglandins act on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain . By reducing the production of these compounds, this compound can alleviate pain and reduce inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to and inactivate prostaglandin H synthase and prostacyclin synthase . This binding and inactivation are mediated by peroxide (H2O2), leading to a reduction in the production of prostaglandin and prostacyclin . This reduction in turn leads to reduced inflammation of the surrounding tissues .
Temporal Effects in Laboratory Settings
It is known that this compound has a narrow margin of safety and can cause severe adverse effects such as gastrointestinal ulceration and renal toxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, it is used for pain relief from infections and musculoskeletal disorders in horses . Excessive or prolonged usage can lead to adverse effects such as gastroduodenal ulceration, right dorsal colitis, and renal papillary necrosis .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with enzymes such as prostaglandin H synthase and prostacyclin synthase . By binding to and inactivating these enzymes, this compound can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is known to bind to plasma proteins, principally albumin, in the horse and in all species investigated . Consequently, its distribution from plasma to interstitial and transcellular fluids is limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylbutazone sodium can be synthesized through a multi-step process involving the condensation of hydrazine with ethyl acetoacetate to form pyrazolone, followed by alkylation with butyl bromide and subsequent reaction with phenylhydrazine . The final product is then converted to its sodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactions under controlled conditions. The process typically includes the use of solvents such as acetonitrile and dimethyl sulfoxide, with careful monitoring of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Phenylbutazone sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and various substituted pyrazolidine compounds .
Scientific Research Applications
Phenylbutazone sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of NSAID mechanisms and interactions.
Biology: Research on its effects on cellular processes and inflammation pathways.
Medicine: Investigations into its therapeutic potential and adverse effects in both human and veterinary medicine.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations
Comparison with Similar Compounds
Oxyphenbutazone: A metabolite of phenylbutazone with similar anti-inflammatory properties.
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to phenylbutazone.
Uniqueness: Phenylbutazone sodium is unique in its strong anti-inflammatory effects and its specific use in veterinary medicine, particularly for equine conditions. Its severe adverse effects in humans, such as gastrointestinal bleeding and bone marrow suppression, have limited its use in human medicine .
Properties
IUPAC Name |
sodium;4-butyl-1,2-diphenylpyrazolidin-4-ide-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13H,2-3,14H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUHDLOIRJOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[C-]1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926268 | |
| Record name | Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-18-0 | |
| Record name | Phenylbutazone sodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylbutazone sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLBUTAZONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189M850I32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


